molecular formula C8H15ClN2O2 B2941711 2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide CAS No. 850020-75-6

2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide

Cat. No.: B2941711
CAS No.: 850020-75-6
M. Wt: 206.67
InChI Key: KFOSUFAEFLOCRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with N-methyl-N-propylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various substitution and hydrolysis reactions makes it a versatile intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O2/c1-3-4-10-7(12)6-11(2)8(13)5-9/h3-6H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOSUFAEFLOCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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